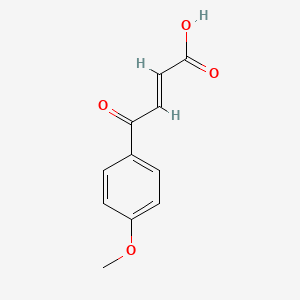

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYXBDHTBWLLL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417897 | |

| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-37-6, 5711-41-1 | |

| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5711-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(4-Methoxybenzoyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of α,β Unsaturated Carbonyl Compounds in Organic Synthesis

Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. youtube.com This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, results in a unique electronic distribution that confers valuable reactivity. youtube.com They are recognized as crucial building blocks in organic chemistry, with their synthesis attracting considerable attention over decades. researchgate.netgoogle.com

The conjugation of the alkene and carbonyl functionalities creates an electrophilic system at both the carbonyl carbon and the β-carbon. youtube.com This dual reactivity allows them to participate in a variety of important chemical transformations. Nucleophiles can attack the carbonyl carbon in a 1,2-addition, or the β-carbon in a 1,4-conjugate addition, a type of reaction known as the Michael addition. youtube.com Furthermore, these compounds are excellent dienophiles in Diels-Alder reactions and can undergo a range of other processes, including cycloadditions, hydrogenations, and polymerizations. youtube.com The versatility of α,β-unsaturated carbonyls makes them indispensable intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and polymers. youtube.comresearchgate.net

Aroylacrylic Acids: a Nexus of Chemical Reactivity and Biological Potential

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid belongs to the subclass of α,β-unsaturated carbonyls known as aroylacrylic acids. These compounds feature an aromatic ring attached to the keto-carbonyl group, a structural feature that further modulates their chemical and physical properties. Aroylacrylic acids are recognized for their broad spectrum of biological activities and their utility as precursors in the synthesis of various heterocyclic systems. researchgate.net

In the realm of medicinal chemistry, derivatives of aroylacrylic acids have been investigated for their potential therapeutic applications. For instance, various substituted 4-aryl-4-oxobut-2-enoic acids have demonstrated antiproliferative activity against several human tumor cell lines. nih.gov Furthermore, certain aroylacrylic acid derivatives have been explored as potential neuroprotective agents through the inhibition of enzymes like kynurenine-3-hydroxylase. researchgate.netnih.gov Research has also pointed towards their moderate anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net The inherent reactivity of the aroylacrylic acid scaffold allows for its use in the synthesis of diverse heterocyclic compounds, such as pyridazinones and thiazoles, which are themselves important pharmacophores. researchgate.net

A Historical Perspective on the Evolution of 4 4 Methoxyphenyl 4 Oxobut 2 Enoic Acid Research

Established Synthetic Pathways to 4-Oxobut-2-enoic Acid Scaffolds

The 4-oxobut-2-enoic acid scaffold is a key structural motif found in various biologically active molecules and serves as a versatile synthetic intermediate. rsc.orgrsc.org Several classical synthetic strategies are employed to construct this framework.

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com The reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.commasterorganicchemistry.com

The fundamental steps of a base-catalyzed aldol condensation are:

Enolate Formation: A base abstracts an acidic α-proton from a carbonyl compound (a ketone or aldehyde) to form a resonance-stabilized enolate. magritek.com

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule (aldehyde or ketone). masterorganicchemistry.com

Protonation: The resulting alkoxide is protonated to give a β-hydroxy aldehyde or β-hydroxy ketone (the aldol addition product).

Dehydration: Under heating or acidic/basic conditions, a molecule of water is eliminated to form a new π-bond, resulting in an α,β-unsaturated aldehyde or ketone. thieme-connect.de

This reaction is highly versatile for creating the backbone of 4-oxobut-2-enoic acids by reacting an appropriate ketone with a glyoxylic acid derivative, where the ketone provides the "4-oxo" portion and the glyoxylic acid provides the "2-enoic acid" moiety. rsc.orgsemanticscholar.org

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, a critical step for synthesizing aromatic derivatives like this compound. sigmaaldrich.comsavemyexams.com The reaction is an electrophilic aromatic substitution where an arene reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgorganic-chemistry.org

The mechanism proceeds via the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion serves as the electrophile.

Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. libretexts.org

For the synthesis of the target compound's precursor, anisole (methoxybenzene) could be acylated with a suitable four-carbon acylating agent to introduce the 4-oxobutanoyl chain onto the aromatic ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the same ring. organic-chemistry.org

An alternative, though less common, pathway to 4-oxobutenoic acid derivatives involves the oxidative opening of a furan (B31954) ring. Furans, which are readily available from biomass sources like furfural (B47365), can be transformed into linear, functionalized compounds. nih.govmagtech.com.cn

The reaction can proceed through the hydrolysis of substituted furanones. For instance, the hydrolysis of substituted 3-imino-3H-furan-2-ones has been shown to proceed with the opening of the furan ring to yield the corresponding 4-oxo-2-aminobut-2-enoic acids. researchgate.net Similarly, the oxidation of furfural can lead to various products, and under specific catalytic conditions, can result in ring-opened structures related to the butenoic acid scaffold. researchgate.net This strategy is an area of ongoing research, particularly within the context of converting biomass-derived platform molecules into valuable chemicals. nih.gov

Targeted Synthesis of this compound

Modern synthetic efforts have focused on developing more efficient, rapid, and specific methods for producing this compound, with microwave-assisted techniques showing significant promise.

A highly effective and targeted method for synthesizing (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is the microwave-assisted Aldol-type condensation of 4-methoxyacetophenone with glyoxylic acid. rsc.orgsemanticscholar.org Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. taylorfrancis.com

In this one-pot synthesis, 4-methoxyacetophenone is reacted with glyoxylic acid monohydrate in the presence of a suitable catalyst. rsc.orgsemanticscholar.org The microwave energy accelerates the condensation and subsequent dehydration steps, providing the desired (E)-4-oxobut-2-enoic acid product with good to excellent yields. rsc.org This approach is valued for its operational simplicity and its applicability to a wide range of substituted methyl ketones. rsc.orgsemanticscholar.org

The success of the microwave-assisted synthesis is highly dependent on the choice of catalyst and the optimization of reaction conditions such as temperature and time. Research has shown that different substrate types require different catalytic systems for optimal results. rsc.orgsemanticscholar.org

For aromatic methyl ketones, such as 4-methoxyacetophenone, acidic catalysts have proven to be most effective. Specifically, tosic acid (p-TsOH) has been identified as a superior promoter for the condensation with glyoxylic acid. rsc.orgsemanticscholar.org In contrast, for aliphatic methyl ketones, a combination of pyrrolidine and acetic acid provides better yields. rsc.org

The optimization of reaction parameters is crucial. For the synthesis of (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid using tosic acid, microwave irradiation at 120 °C for 30 minutes has been shown to produce the product in excellent yield. semanticscholar.org The table below summarizes the findings from catalyst screening for this specific reaction.

Table 1: Catalyst Optimization for the Microwave-Assisted Synthesis of (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid

| Catalyst (1 eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | MeOH | 120 | 30 | 5 |

| Acetic Acid | MeOH | 120 | 30 | 0 |

| Pyrrolidine/Acetic Acid | MeOH | 120 | 30 | 5 |

| Tosic Acid | MeOH | 120 | 30 | 94 |

| Montmorillonite K10 | MeOH | 120 | 30 | 50 |

Data sourced from studies on microwave-assisted synthesis of 4-oxo-2-butenoic acids. rsc.orgsemanticscholar.org

This systematic evaluation demonstrates the critical role of the catalyst in driving the reaction efficiently under microwave conditions. researchgate.net The high yield obtained with tosic acid underscores its suitability for the synthesis of aromatic 4-oxobut-2-enoic acids like the title compound. semanticscholar.org

Scalability Considerations in Synthetic Procedures

The primary synthesis of this compound and its parent compound, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is achieved through the Friedel-Crafts acylation of anisole with maleic anhydride or succinic anhydride, respectively. google.com The scalability of this reaction is a critical factor for its industrial application. Research into related Friedel-Crafts acylations, such as the reaction of anisole with acetic anhydride to produce 1-(4-methoxyphenyl)ethanone, highlights the industrial relevance and the continuous effort to develop more efficient and scalable catalytic systems, including the use of solid acid catalysts like ion-exchange resins as inexpensive and reusable alternatives to traditional Lewis acids. researchgate.net

For the related 4-(4-methoxyphenyl)-4-oxobutyric acid, synthetic procedures have been successfully scaled up to utilize 1-liter reaction flasks, processing significant quantities of starting material (e.g., 70.0 g) to yield substantial amounts of product. google.com Such procedures demonstrate the feasibility of producing these compounds on a larger scale. The general principles for scaling up chemical syntheses, such as those employed for kilo-scale production of metal-organic frameworks (MOFs), involve careful management of reaction conditions, reagent addition, and heat transfer. google.com These principles are directly applicable to the synthesis of this compound, ensuring that production can meet potential demand.

Stereochemical Control in Synthesis: Achieving E-Configuration Selectivity

The structure of this compound contains a carbon-carbon double bond, which can exist as either the E- or Z-isomer. The thermodynamically more stable (E)-isomer is the predominantly synthesized and commercially available form. heterocyclics.combldpharm.com The synthesis, typically a Friedel-Crafts reaction between anisole and maleic anhydride (a Z-isomer), results in the formation of the (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid.

The isomerization from the Z-configuration of maleic anhydride to the E-configuration of the final product likely occurs under the acidic conditions of the Friedel-Crafts reaction. The driving force for this isomerization is the relief of steric strain that would be present in the Z-isomer between the bulky 4-methoxyphenyl (B3050149) ketone group and the carboxylic acid group. The resulting E-configuration places these large groups on opposite sides of the double bond, leading to a more stable molecule. While the exact mechanism for this specific reaction is not detailed, the preference for the trans (E) product is a common feature in reactions involving substituted butenoic acids.

Derivatization Strategies for this compound

The presence of multiple functional groups—a carboxylic acid, a ketone, an α,β-unsaturated system, and an aromatic ring—makes this compound a versatile platform for synthesizing a wide range of derivatives.

Esterification Reactions

The carboxylic acid moiety of this compound can be readily converted into various esters. This is a common strategy to modify the compound's properties. For example, the methyl ester, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been synthesized via the reaction of a substituted acetophenone (B1666503) with dimethyl oxalate (B1200264). researchgate.net Another derivative, 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate, was synthesized from the parent acid in ethanol. urfu.ruaip.org

| Reaction Type | Reactants | Product |

| Esterification | 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, Ethanol | 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate urfu.ruaip.org |

| Esterification | Pentafluoroacetophenone, Dimethyl oxalate | 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester researchgate.net |

Amidation Reactions

Amidation of the carboxylic acid group provides another route for functionalization, leading to the formation of amides with diverse structures and potential applications. This is typically achieved by reacting the carboxylic acid (or its activated form, like an acyl chloride) with a primary or secondary amine. For instance, maleic anhydride can react with dimethyl amino terephthalate (B1205515) to yield 4-((2,5-bis(methoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid. nih.gov Similarly, related butenoic acid structures are used to synthesize various amides, such as (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid and 4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid. chemscene.comsigmaaldrich.com

| Reaction Type | Reactants | Product |

| Amidation | Maleic anhydride, Dimethyl amino terephthalate | 4-((2,5-bis(methoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid nih.gov |

| Amidation | Maleic anhydride, 2-Methoxyaniline | 4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid chemscene.com |

| Amidation | Citraconic anhydride, 4-Aminoacetophenone | (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid sigmaaldrich.com |

Nucleophilic Addition Reactions for Functionalization

The α,β-unsaturated ketone system in this compound makes it an excellent Michael acceptor, susceptible to nucleophilic addition at the carbon-carbon double bond. This reactivity allows for the introduction of a wide array of functional groups.

Aza-Michael Addition : Amines can add to the double bond. For example, 3-(4-bromobenzoyl) prop-2-enoic acid, a similar compound, undergoes aza-Michael addition with various amines. researchgate.net

Oxa-Michael Addition : Alcohols can act as nucleophiles in oxa-Michael additions, often catalyzed by phosphines. researchgate.net

Phospha-Michael Addition : Phosphorus nucleophiles, like phosphine (B1218219) oxides, can also add to the double bond, creating new carbon-phosphorus bonds. nih.govnih.gov This reaction can be catalyzed by enzymes like lipase (B570770) under mild conditions. nih.gov

These addition reactions are powerful tools for creating more complex molecules from the relatively simple butenoic acid starting material.

Complexation Reactions for Metal-Organic Compounds

The carboxylic acid and ketone oxygen atoms in this compound can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). google.comeeer.orgresearchgate.net MOFs are porous, crystalline materials with high surface areas and tunable properties, making them useful in areas like catalysis and gas sorption. nih.govresearchgate.net

The general strategy for MOF synthesis involves combining a metal ion source with an organic linker, such as a carboxylic acid. eeer.org For example, the carboxylic acid groups of a molecule similar to the subject compound have been used to functionalize the pores of an existing MOF, MIL-53(Al)-NH2, imparting new catalytic properties to the material. nih.gov The ability of this compound to act as a multidentate organic linker makes it a promising candidate for the design and synthesis of novel MOFs with specific functionalities. google.com

Electrophilic and Nucleophilic Character of the Alpha, Beta-Unsaturated System

The core reactivity of this compound is dominated by its alpha,beta-unsaturated carbonyl system. This conjugated system creates distinct electrophilic centers susceptible to nucleophilic attack. Due to the electron-withdrawing nature of the carbonyl and carboxyl groups, the electron density at the carbon-carbon double bond is significantly reduced.

This electronic arrangement results in two primary electrophilic sites:

The Carbonyl Carbon (C-4): This carbon is inherently electrophilic due to the polarity of the carbon-oxygen double bond. It is susceptible to direct (1,2) addition by strong, hard nucleophiles.

The Beta-Carbon (C-2): Through resonance, a partial positive charge is delocalized onto the β-carbon of the double bond. This makes it an electrophilic center that reacts with soft nucleophiles in a process known as conjugate (1,4) addition. libretexts.orgyoutube.com

This dual electrophilicity allows for selective reactions depending on the nature of the nucleophile used. The molecule itself primarily acts as an electrophile, specifically a Michael acceptor, in many of its characteristic reactions. libretexts.org

Michael Addition Reactions with Carbon Nucleophiles

The Michael reaction, or Michael addition, is a cornerstone of this compound's reactivity, involving the conjugate addition of a carbon nucleophile (a Michael donor) to the electrophilic β-carbon of the alpha,beta-unsaturated system (the Michael acceptor). libretexts.org The nucleophiles are typically stabilized carbanions, such as enolates derived from ketones, malonic esters, or β-keto esters. youtube.com

The general mechanism proceeds in three key steps: masterorganicchemistry.com

Enolate Formation: A base abstracts an acidic α-hydrogen from the Michael donor to form a nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. youtube.com

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used in the first step) to yield the final 1,4-adduct. masterorganicchemistry.com

Table 1: Common Carbon Nucleophiles in Michael Additions

| Nucleophile Type | Example Compound | Resulting Adduct |

| Enolates | Diethyl malonate | Diethyl 2-(3-carboxy-1-(4-methoxyphenyl)-1-oxopropan-2-yl)malonate |

| Organocuprates | Lithium diphenylcuprate | 3,3-Diphenyl-4-(4-methoxyphenyl)-4-oxobutanoic acid |

| Enamines | 1-(Cyclopent-1-en-1-yl)pyrrolidine | Product of addition followed by hydrolysis of the iminium ion |

Reactivity with Nitrogen Nucleophiles (Aza-Michael Additions)

Aza-Michael additions are analogous to the classic Michael addition but utilize nitrogen-based nucleophiles. uantwerpen.be This reaction is a powerful method for forming carbon-nitrogen bonds. Primary and secondary amines, as well as other nitrogen compounds, can add to the β-carbon of this compound.

The reaction is synthetically valuable for creating β-amino acid derivatives. Studies on similar 4-oxo-but-2-enoic acid structures show that amines readily participate in this conjugate addition. wikipedia.org The reaction can often be performed under mild conditions, sometimes without a catalyst, by simply mixing the reactants at room temperature. wikipedia.org For more complex or less reactive substrates, organocatalysts can be employed to facilitate the reaction and, in some cases, induce stereoselectivity. masterorganicchemistry.com

Cycloaddition Reactions

The electron-deficient alkene in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgkhanacademy.org In this role, it reacts with a conjugated diene to form a six-membered ring.

The general characteristics of a Diels-Alder reaction involving this compound are:

Diene: An electron-rich diene is preferred for a faster reaction rate.

Dienophile: this compound serves as the electron-poor 2π-electron component due to its electron-withdrawing carbonyl and carboxyl groups. khanacademy.org

Mechanism: The reaction is typically concerted, meaning all bonds are formed and broken in a single transition state. libretexts.org

Stereochemistry: The reaction is stereospecific. The trans geometry of the dienophile is retained in the product. The major product is often the endo isomer due to secondary orbital interactions in the transition state. wikipedia.org

While this molecule is primarily a dienophile, other cycloadditions like [2+2] and [3+2] cycloadditions are theoretically possible under photochemical conditions or with specific reagents like ketenes or dipoles, respectively. libretexts.orgnih.gov

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner (Example) | Product Type |

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted cyclohexene (B86901) |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic adduct (norbornene derivative) |

| [3+2] Dipolar Cycloaddition | Azomethine ylide | Substituted pyrrolidine |

Oxidation and Reduction Pathways

The functional groups within this compound offer several pathways for oxidation and reduction.

Reduction:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), both the carbon-carbon double bond and the ketone carbonyl can be reduced. Selective reduction of the alkene is possible under milder conditions, while stronger conditions will reduce both functionalities.

Chemoselective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid or the conjugated alkene. The reduction of the alkene can be achieved using specific methods that target conjugated systems.

Oxidation:

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) followed by an oxidative workup, or hot potassium permanganate (B83412) (KMnO₄), can cleave the carbon-carbon double bond, leading to the formation of smaller carboxylic acid and ketone fragments.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Substitution Reactions, Including at the Methoxy Group

The molecule can undergo substitution at two main sites: the aromatic ring and the methoxy group.

At the Methoxy Group (O-Demethylation): The methyl ether can be cleaved to reveal a phenol (B47542) group. This is typically achieved using strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). For instance, heating aromatic methyl ethers with aqueous HCl under pressure is an effective method for demethylation. uantwerpen.be

At the Aromatic Ring (Electrophilic Aromatic Substitution): The benzene (B151609) ring can undergo electrophilic aromatic substitution (SₑAr) reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The regiochemical outcome is directed by the two existing substituents: the methoxy group (-OCH₃) and the butenoyl group.

The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density through resonance. masterorganicchemistry.com

The 4-oxobut-2-enoyl group is a deactivating, meta-directing group because of the electron-withdrawing nature of its carbonyl functions.

The strong activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho to it (C-3 and C-5 of the phenyl ring). masterorganicchemistry.com

Stereoselectivity in Chemical Transformations

Stereoselectivity is a critical consideration in the reactions of this compound, which is itself a stereoisomer, typically the (E)-isomer. bldpharm.com

Diastereoselectivity in Michael Additions: When a nucleophile adds to the β-carbon, a new stereocenter is created. If the nucleophile is also chiral, a pair of diastereomers will be formed. The facial selectivity of the attack can often be controlled by using chiral auxiliaries or catalysts, leading to a high diastereomeric excess (d.e.).

Enantioselectivity: Asymmetric catalysis is frequently used to achieve high enantioselectivity in reactions like the aza-Michael addition. Chiral catalysts, such as those derived from cinchona alkaloids or bifunctional squaramides, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. masterorganicchemistry.com

Stereospecificity in Cycloadditions: As mentioned, the Diels-Alder reaction is stereospecific. The trans configuration of the double bond in the starting material is directly translated into the stereochemistry of the resulting cyclohexene ring, where the substituents that were trans on the alkene remain trans in the product. wikipedia.orgyoutube.com

Reaction Pathways and Intermediate Species Characterization

The chemical reactivity of this compound is predominantly characterized by its behavior as a Michael acceptor and its utility as a precursor in the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the carboxyl group and the ketone moiety polarizes the carbon-carbon double bond, making the β-carbon atom susceptible to nucleophilic attack. This fundamental reactivity underpins its various reaction pathways.

Research into analogous compounds, such as 4-(4-acetoaminophenyl)-4-oxobut-2-enoic acid and 4-(4-bromophenyl)-4-oxobut-2-enoic acid, provides significant insight into the expected reaction mechanisms and the types of intermediates formed. raco.catekb.eg These studies reveal that the primary reaction pathways involve Michael additions with carbon and nitrogen nucleophiles, followed by cyclization reactions to yield a diverse array of heterocyclic systems.

A notable reaction pathway involves the interaction of the parent acid with aromatic hydrocarbons under Friedel-Crafts conditions. For instance, reaction with p-xylene (B151628) or acetanilide (B955) in the presence of anhydrous aluminum chloride leads to the formation of Michael adducts. raco.cat Similarly, the acid can undergo aza-Michael additions with amines, such as benzylamine, to yield 2-amino-4-(4-aryl)-4-oxobutanoic acid intermediates. raco.cat These intermediates are crucial for the subsequent synthesis of various heterocyclic structures.

The versatility of this compound as a building block is further demonstrated in its reactions with binucleophiles to form heterocyclic rings. For example, reaction with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyridazinone derivatives. The initial step is the condensation of hydrazine with the keto group, followed by cyclization.

Another significant reaction pathway is the synthesis of thiazole (B1198619) derivatives through the reaction of the α,β-unsaturated keto acid with thiourea. This reaction proceeds via the formation of a thiazine (B8601807) intermediate, which then undergoes rearrangement and cyclization. Furthermore, reactions with active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686) and malononitrile, in the presence of a base like piperidine, result in the formation of Michael adducts which can be further cyclized. ekb.eg

The characterization of the intermediate species in these reaction pathways typically relies on spectroscopic methods. The Michael adducts and the final heterocyclic products are identified and characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. For example, in the formation of Michael adducts, the disappearance of the olefinic protons in the ¹H NMR spectrum is a key indicator of the reaction's progress.

The following tables summarize the key reaction pathways and the types of intermediates and products formed, based on studies of analogous compounds.

Table 1: Key Reaction Pathways of 4-Aryl-4-oxobut-2-enoic Acids

| Reactant(s) | Conditions | Intermediate Species | Final Product | Reference |

| p-Xylene | Anhydrous AlCl₃ | Carbocationic intermediate | Michael adduct | raco.cat |

| Acetanilide | Anhydrous AlCl₃ | Carbocationic intermediate | Michael adduct | raco.cat |

| Benzylamine | Dry Benzene | Aza-Michael adduct (2-benzylamino-4-(4-aryl)-4-oxobutanoic acid) | Further cyclized heterocycles | raco.cat |

| Hydrazine Hydrate | - | Hydrazone | Pyridazinone derivative | |

| Thiourea | - | Thiazine intermediate | Thiazole derivative | ekb.eg |

| Ethyl Cyanoacetate | Piperidine | Michael adduct | Cyclized products | ekb.eg |

| Malononitrile | Piperidine | Michael adduct | Cyclized products | ekb.eg |

Table 2: Spectroscopic Characterization Data for Analogous Reaction Products

| Compound Type | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Reference |

| Michael Adduct with p-Xylene | ν(C=O), ν(COOH) | Disappearance of olefinic protons, appearance of new aliphatic protons | raco.cat |

| Aza-Michael Adduct with Benzylamine | ν(NH), ν(C=O), ν(COOH) | Signals for benzyl (B1604629) group protons, aliphatic CH and CH₂ protons | raco.cat |

| Pyridazinone Derivative | ν(C=N), ν(C=O of lactam) | Aromatic and aliphatic protons of the pyridazinone ring | |

| Thiazole Derivative | ν(C=N), ν(C=S) | Protons of the thiazole ring | ekb.eg |

These reaction pathways highlight the synthetic utility of this compound as a versatile starting material for the construction of complex heterocyclic molecules. The ability to precisely control the reaction conditions allows for the selective formation of various intermediates and final products.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The trans-stereochemistry of the alkene protons is typically confirmed by the large coupling constant (J value), usually around 16 Hz, which is characteristic of a trans-vinylic proton coupling. rsc.org The aromatic protons on the methoxyphenyl group exhibit splitting patterns consistent with a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spectrum will show characteristic signals for the carbonyl carbons (ketone and carboxylic acid), the olefinic carbons of the C=C double bond, the carbons of the aromatic ring, and the methoxy (B1213986) group carbon.

Interactive Data Table: Typical NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ) in ppm | Notes |

| Carboxylic Acid Proton | ¹H NMR | > 10.0 (often broad) | Highly deshielded due to the electronegative oxygens and potential for hydrogen bonding. |

| Aromatic Protons (ortho to C=O) | ¹H NMR | ~7.9 - 8.1 (doublet) | Deshielded by the adjacent carbonyl group. |

| Vinylic Proton (β to COOH) | ¹H NMR | ~7.6 - 7.8 (doublet) | Part of the α,β-unsaturated system; J ≈ 16 Hz. rsc.org |

| Aromatic Protons (ortho to OCH₃) | ¹H NMR | ~6.9 - 7.1 (doublet) | Shielded by the electron-donating methoxy group. |

| Vinylic Proton (α to COOH) | ¹H NMR | ~6.4 - 6.6 (doublet) | Part of the α,β-unsaturated system; J ≈ 16 Hz. rsc.org |

| Methoxy Protons | ¹H NMR | ~3.8 - 3.9 (singlet) | Characteristic singlet for a -OCH₃ group. rsc.org |

| Ketone Carbonyl | ¹³C NMR | ~185 - 195 | Typical range for an α,β-unsaturated ketone. |

| Carboxylic Acid Carbonyl | ¹³C NMR | ~166 - 170 | Typical range for an α,β-unsaturated carboxylic acid. rsc.org |

| Aromatic & Vinylic Carbons | ¹³C NMR | ~114 - 145 | Complex region containing multiple signals for the C=C and aromatic carbons. rsc.org |

| Methoxy Carbon | ¹³C NMR | ~55 - 56 | Characteristic signal for a -OCH₃ group carbon. rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands. A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands will be present: one for the α,β-unsaturated ketone (around 1660-1680 cm⁻¹) and another for the α,β-unsaturated carboxylic acid (around 1690-1710 cm⁻¹). The C=C double bond stretch of the alkene and the aromatic ring appear in the 1580-1640 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and carboxylic acid are also expected around 1250-1300 cm⁻¹ and 1020-1030 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Strong signals for the aromatic ring vibrations and the C=C alkene stretch are typically observed, as these non-polar bonds often result in a strong Raman signal.

Interactive Data Table: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1690-1710 | Moderate |

| Ketone | C=O stretch | 1660-1680 | Moderate |

| Alkene / Aromatic | C=C stretch | 1580-1640 | Strong |

| Aromatic Ring | C-H stretch | ~3000-3100 | Strong |

| Methoxy / Carboxylic Acid | C-O stretch | 1250-1300 & 1020-1030 | Moderate to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. unl.pt The extensive conjugated system in this compound, which includes the phenyl ring, the carbonyl group, and the carbon-carbon double bond, gives rise to strong UV absorption. utoronto.ca

The primary electronic transition observed is a π → π* transition. Extending conjugation shifts the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift). utoronto.cauomustansiriyah.edu.iq For chalcone-like structures, which are structurally related, the maximum absorption often falls in the UV range, sometimes extending towards the visible region. For a similar chromophore, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a maximum absorbance was noted at 342 nm, which is assigned to an n→π* transition. researchgate.net

Interactive Data Table: UV-Vis Absorption Data

| Parameter | Value | Associated Transition |

| λmax | ~320-360 nm | π → π* and n → π* |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₁₁H₁₀O₄, corresponding to a molecular weight of approximately 206.19 g/mol . aaronchem.comchemicalbook.com

In an electron ionization (EI-MS) experiment, the molecule would form a molecular ion (M⁺˙) at m/z ≈ 206. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl groups.

Predicted Fragmentation Patterns:

Loss of a methoxy group (-OCH₃): A fragment corresponding to [M - 31]⁺.

Loss of a carboxyl group (-COOH): A fragment corresponding to [M - 45]⁺.

Formation of the 4-methoxybenzoyl cation: A prominent peak at m/z 135, resulting from cleavage of the bond between the ketone and the vinylic carbon. This is a common fragmentation for aryl ketones.

McLafferty Rearrangement: While less direct, rearrangements involving the carboxylic acid proton could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 206 | [C₁₁H₁₀O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 175 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 161 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 135 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation, often a base peak. |

| 107 | [C₇H₇O]⁺ | Loss of CO from the 4-methoxybenzoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation. |

X-ray Crystallography for Solid-State Structure and Geometry Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published in general chemical databases, analysis of its structure suggests key geometric features.

One would expect the α,β-unsaturated keto-acid system to be nearly planar to maximize π-orbital overlap and conjugation. The molecule is likely to exhibit the E-configuration (trans) about the C=C double bond, which is the more thermodynamically stable isomer. In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules is anticipated, likely forming dimeric structures. The planarity, along with the donor-acceptor nature of the methoxy and carbonyl groups, are features often explored in materials science.

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its separation from reaction mixtures or related impurities. bldpharm.comambeed.combldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity analysis. A reversed-phase C18 column is typically employed. The mobile phase usually consists of a mixture of an acidified aqueous solution (e.g., water with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. nih.govdundee.ac.uk Detection is commonly performed using a UV detector set to the λmax of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of HPLC or UPLC with the detection and identification capabilities of mass spectrometry. bldpharm.comambeed.combldpharm.com It allows for the confirmation of the molecular weight of the main peak, providing an unequivocal identity check, and helps in identifying impurities by their mass-to-charge ratios. nih.gov

Interactive Data Table: Typical Chromatographic Conditions

| Parameter | Typical Conditions |

| Technique | HPLC, UPLC, LC-MS |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Detection | UV/Vis (at λmax), Mass Spectrometry (ESI mode) |

Computational Chemistry and Theoretical Studies

Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Rationalization

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, offering a simplified yet powerful model to explain and predict the outcomes of chemical reactions. fip.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the distribution of their electron densities are critical in determining the feasibility and selectivity of a reaction.

For α,β-unsaturated carbonyl compounds like 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, FMO analysis is particularly insightful. The reactivity of these compounds is often dictated by the electrophilic nature of the β-carbon and the carbonyl carbon. researchgate.net The LUMO of the molecule will have significant lobes on these atoms, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netnih.gov

In studies of related chalcones and α,β-unsaturated ketones, Density Functional Theory (DFT) calculations are frequently employed to determine the energies and shapes of the frontier orbitals. researchgate.netbiointerfaceresearch.com For instance, in a series of substituted chalcones, the HOMO-LUMO gap has been shown to be influenced by the nature of the substituents on the aromatic rings. scienceopen.com Electron-donating groups, such as the methoxy (B1213986) group in the title compound, can raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and increasing reactivity towards electrophiles. Conversely, electron-withdrawing groups tend to lower the LUMO energy, enhancing reactivity towards nucleophiles.

Theoretical studies on similar chalcone (B49325) derivatives have shown how FMO analysis can rationalize reaction mechanisms. For example, in cycloaddition reactions, the symmetry and energy of the frontier orbitals of the diene and dienophile determine whether the reaction is thermally or photochemically allowed, in accordance with the Woodward-Hoffmann rules. fip.org

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |

Quantum Chemical Calculations in Understanding Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a quantitative framework for understanding the reactivity and selectivity of organic molecules. nih.govufms.br These methods can be used to calculate a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which collectively paint a detailed picture of a molecule's chemical behavior.

For this compound, DFT calculations can elucidate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. In α,β-unsaturated carbonyl systems, the oxygen atom of the carbonyl group is typically an electron-rich site, while the carbonyl carbon and the β-carbon are electron-deficient.

Furthermore, quantum chemical calculations are instrumental in modeling reaction pathways and determining the transition state structures and activation energies. ufms.br This allows for the prediction of reaction kinetics and the rationalization of observed product distributions. For example, in the context of Michael additions to α,β-unsaturated ketones, calculations can determine the relative activation barriers for attack at the carbonyl carbon versus the β-carbon, thereby explaining the observed regioselectivity. researchgate.net

Studies on related chalcones have utilized DFT to analyze how substituents on the aromatic rings influence the geometry and electronic structure of the molecule, which in turn affects its reactivity. scienceopen.commdpi.com For instance, the planarity of the chalcone backbone can impact the extent of π-conjugation, which has a direct bearing on the molecule's electronic properties and reactivity. mdpi.com

| Calculated Property | Information Gained | Relevance to this compound |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. | Determines the three-dimensional structure and planarity, which influences conjugation and steric effects. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting intermolecular interactions. |

| Transition State Analysis | Calculation of the structure and energy of transition states for a given reaction. | Elucidates reaction mechanisms and predicts activation energies, providing insight into reaction rates and selectivity. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions within the molecule. | Quantifies hyperconjugative interactions and charge delocalization, explaining stability and reactivity patterns. mdpi.com |

In Silico Approaches for Predicting Biological Interactions and Drug-Likeness

In silico methods are indispensable in modern drug discovery for the early assessment of a compound's potential as a therapeutic agent. nih.gov These computational tools can predict how a molecule might interact with biological targets and evaluate its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically reported as a binding energy or docking score. nih.govnih.govrjpponline.org This method is crucial for identifying potential biological targets for a compound and for understanding the molecular basis of its activity.

For this compound, its structural similarity to chalcones suggests that it may interact with enzymes that are known targets for this class of compounds. Chalcones have been shown to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer effects, often through the inhibition of specific enzymes like cyclooxygenase (COX) or various kinases. nih.govrjpponline.org

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not widely reported, studies on similar methoxy-substituted chalcones have demonstrated their potential to bind to various protein targets. nih.govrjpponline.org For example, docking studies have been used to rationalize the anti-inflammatory activity of chalcone derivatives by modeling their binding to the active site of COX-2. nih.gov

| Docking Parameter | Description | Implication for Drug Discovery |

| Binding Energy/Docking Score | A measure of the predicted binding affinity between the ligand and the target protein. | A lower (more negative) binding energy generally indicates a more stable complex and potentially higher biological activity. |

| Binding Pose | The predicted orientation of the ligand within the binding site of the protein. | Reveals how the ligand fits into the active site and which functional groups are involved in key interactions. |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. | Provides a molecular-level understanding of the binding mechanism and can guide the design of more potent and selective analogs. |

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction tools are widely used to assess properties such as solubility, permeability, metabolic stability, and potential toxicity at an early stage of drug development. biointerfaceresearch.comeijppr.com Web-based platforms like SwissADME are commonly used for this purpose. biointerfaceresearch.comeijppr.com

For this compound, these tools can predict its drug-likeness based on established rules like Lipinski's Rule of Five. This rule outlines physicochemical property ranges associated with good oral bioavailability. The presence of the methoxy group and the carboxylic acid function will significantly influence properties such as lipophilicity (LogP) and aqueous solubility.

In silico models can also predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. biointerfaceresearch.com This is crucial for anticipating potential drug-drug interactions. Furthermore, predictions can be made regarding a compound's ability to cross the blood-brain barrier and its potential for cardiotoxicity or mutagenicity.

Studies on various chalcone derivatives have shown that in silico ADME predictions are valuable for identifying candidates with favorable pharmacokinetic profiles. nih.gov These predictions can guide the structural modification of lead compounds to improve their drug-like properties.

| ADME Property | Description | Importance in Drug Development |

| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water, indicating the molecule's oil/water preference. | Affects solubility, absorption, distribution, and metabolism. A balanced LogP is generally desired. |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation. Poor solubility can limit bioavailability. |

| Gastrointestinal (GI) Absorption | The extent to which a drug is absorbed from the gut into the bloodstream. | A key factor for orally administered drugs. |

| CYP Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. | A major cause of drug-drug interactions. |

| Drug-Likeness | An assessment of whether a compound has properties consistent with known drugs (e.g., Lipinski's Rule of Five). | Helps to filter out compounds with undesirable physicochemical properties early in the discovery process. nih.gov |

Biological Activities and Mechanistic Investigations

General Biological Activity Profiles of 4-Oxo-2-butenoic Acid Derivatives

Derivatives of 4-oxo-2-butenoic acid have demonstrated a broad spectrum of biological activities, positioning them as valuable scaffolds in drug discovery. Research has highlighted their potential in several therapeutic areas:

Antimicrobial and Antifungal Activity: Various derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains. For instance, certain heterocyclic compounds derived from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid have exhibited moderate to high antimicrobial and antifungal effects.

Enzyme Inhibition: This class of compounds has been identified as inhibitors of several enzymes. Notably, derivatives of (E)-4-phenyl-4-oxobut-2-enoic acid are known to inhibit kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Additionally, certain (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have shown potent inhibitory activity against human carbonic anhydrase I and II isoenzymes. acs.org

Anti-inflammatory and Cytoprotective Effects: Some amides of 4-oxo-2-enoic acids have been reported to possess cytoprotective properties and promote the healing of stomach ulcers. Furthermore, certain derivatives have been investigated for their anti-inflammatory activity.

The core structure of 4-oxo-2-butenoic acid, featuring an α,β-unsaturated carbonyl system, is a key determinant of its reactivity and biological function. This reactive moiety makes these compounds versatile intermediates for the synthesis of more complex, biologically active molecules.

Enzyme Inhibition Mechanisms

While specific inhibitory data for 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is not extensively available in the public domain, the inhibitory mechanisms of structurally related compounds provide valuable insights into its potential modes of action.

Inhibition of Protein Kinase B (PknB) in Mycobacterium tuberculosis

Protein Kinase B (PknB) is a serine/threonine protein kinase essential for the growth and survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. This makes PknB an attractive target for the development of new anti-tuberculosis drugs. While direct studies on the inhibition of PknB by this compound are not available, research on other α,β-unsaturated ketones and related structures as antimycobacterial agents is ongoing. The α,β-unsaturated carbonyl moiety present in 4-oxo-2-butenoic acid derivatives can potentially act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in the active site of enzymes like PknB. This covalent modification can lead to irreversible inhibition of the enzyme's activity.

Structure-Activity Relationship (SAR) Studies for PknB Inhibition

Although specific SAR studies for PknB inhibition by 4-aryl-4-oxobut-2-enoic acids are not documented, general principles for kinase inhibitors can be inferred. The potency and selectivity of kinase inhibitors are often influenced by the nature and position of substituents on the aromatic ring. For this compound, the methoxy (B1213986) group at the para position of the phenyl ring is expected to influence its electronic properties and spatial conformation, which in turn would affect its binding affinity to the ATP-binding pocket of PknB. The development of potent and selective PknB inhibitors often involves modifying the core scaffold to optimize interactions with key amino acid residues in the kinase domain.

Inhibition of Bacterial Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases (MetAPs) are crucial bacterial enzymes that remove the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. As such, MetAPs are considered promising targets for novel antibacterial agents. nih.gov There is a lack of specific studies investigating the inhibition of bacterial MetAPs by this compound. However, the general reactivity of the α,β-unsaturated carbonyl system suggests a potential for these compounds to interact with the active site of MetAPs, which are metalloenzymes often containing a dinuclear metal center (e.g., Co(II), Fe(II), or Mn(II)). nih.gov The carbonyl and carboxylate groups of the butenoic acid derivative could potentially chelate the metal ions in the active site, leading to enzyme inhibition.

DNA Interaction Studies and Binding Modes

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs. The planar aromatic ring and the reactive α,β-unsaturated system of this compound suggest the possibility of DNA interaction.

Anti-inflammatory Properties and Proposed Mechanisms

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on structurally related compounds provides significant insights into its potential mechanisms of action. A notable analogue, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has demonstrated significant anti-inflammatory effects. The proposed mechanism for this chalcone (B49325) involves the induction of heme oxygenase-1 (HO-1), an enzyme known for its protective role against inflammation. This induction leads to a reduction in the upregulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, the compound was found to promote the translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, and attenuate the activity of NF-κB, a key protein complex involved in regulating the immune response to infection and inflammation.

Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to exert its anti-inflammatory effects through the inhibition of the STAT3 pathway. This pathway is crucial in mediating the expression of various pro-inflammatory genes.

Derivatives of 4-aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates have also been synthesized and evaluated for their biological activity. These compounds have exhibited pronounced anti-inflammatory effects with low toxicity. The mechanism for these derivatives is suggested to be linked to their ability to modulate inflammatory pathways, although the precise molecular targets are still under investigation.

The anti-inflammatory potential of compounds with a similar methoxyphenyl moiety is further supported by studies on 2-methoxy-4-vinylphenol (B128420) (2M4VP). This natural compound reduces the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and iNOS. Its mechanism is attributed to the induction of HO-1 expression through the activation of the Nrf2/ARE pathway.

Collectively, these findings on related structures suggest that this compound may exert anti-inflammatory effects through multiple mechanisms, including the induction of HO-1, inhibition of NF-κB and STAT3 signaling, and modulation of COX-2 and iNOS expression.

Table 1: Anti-inflammatory Mechanisms of Compounds Structurally Related to this compound

| Compound/Derivative | Proposed Anti-inflammatory Mechanism | Key Mediators Affected |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | Induction of Heme Oxygenase-1 (HO-1) | COX-2, iNOS, Nrf2, NF-κB |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Inhibition of STAT3 pathway | STAT3 |

| 4-aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates | Modulation of inflammatory pathways | Not fully elucidated |

| 2-methoxy-4-vinylphenol (2M4VP) | Activation of Nrf2/ARE pathway leading to HO-1 induction | NO, iNOS, HO-1, Nrf2 |

Analgesic Activity Investigations

The analgesic potential of compounds structurally similar to this compound has been explored in several studies. Research on a series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids revealed that these compounds possess analgesic activity, with some derivatives showing efficacy comparable to or exceeding that of reference drugs. The structural feature of the 4-oxo-but-2-enoic acid moiety appears to be a key contributor to this activity.

Further supporting this potential, a compound isolated from Zingiber cassumunar, (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-2-ol, which shares the methoxyphenyl group, demonstrated analgesic effects in acetic acid-induced writhing tests in mice. This suggests that the presence of the methoxyphenyl ring, in combination with the butene scaffold, may play a role in nociceptive pathway modulation.

While direct analgesic studies on this compound have not been reported, the consistent findings of analgesic properties in its close structural analogues strongly suggest its potential as an analgesic agent. Further investigations are warranted to confirm and quantify this activity and to elucidate the underlying mechanisms, which may involve interactions with pain receptors or modulation of inflammatory pathways that contribute to pain signaling.

Antimicrobial and Antifungal Potential

The antimicrobial and antifungal properties of compounds related to this compound have been a subject of significant interest. A study focusing on 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a close derivative, highlighted its utility as a starting material for synthesizing novel heterocyclic compounds with antimicrobial activities. This indicates that the core butenoic acid structure is a valuable scaffold for developing new antimicrobial agents.

Furthermore, research into 4-oxo-2-thienylaminobut-2-enoic acids has demonstrated both antimicrobial and notable antifungal activity. These compounds were effective against various bacterial and yeast strains. In particular, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid and its nickel (II) complex exhibited fungistatic and antifungal properties, respectively.

The broader class of methoxyphenol compounds has also been recognized for its antimicrobial potential against foodborne pathogens and food spoilage bacteria. The proposed mechanisms often involve the disruption of microbial cell membranes and interference with essential cellular processes.

These findings collectively suggest that this compound is a promising candidate for further investigation as an antimicrobial and antifungal agent. The presence of the methoxyphenyl group and the α,β-unsaturated carbonyl system are likely key contributors to its potential bioactivity.

Table 2: Antimicrobial and Antifungal Activity of Related Compounds

| Compound/Derivative | Activity | Target Organisms (if specified) |

| Heterocycles from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Antimicrobial | Not specified |

| 4-oxo-2-thienylaminobut-2-enoic acids | Antimicrobial, Antifungal | Bacteria, Yeasts |

| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid & its Ni(II) complex | Fungistatic, Antifungal | Not specified |

| Methoxyphenol compounds | Antimicrobial | Foodborne pathogens, Spoilage bacteria |

Antitumor and Anticancer Research

The potential of compounds with a similar structure to this compound in cancer research has been highlighted in several studies. A notable example is (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which has demonstrated anticancer effects in breast cancer models. The proposed mechanism for MMPP involves the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By inhibiting VEGFR2 phosphorylation and enhancing PPARγ transcriptional activity, MMPP can trigger the downregulation of the AKT signaling pathway, which is crucial for cancer cell survival and proliferation.

Furthermore, research on new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds has revealed their potential as anticancer agents. The presence of the 4-methoxybenzylidene moiety, which is structurally related to the 4-methoxyphenyl (B3050149) group in the target compound, appears to be important for this activity.

The broader class of chalcones, which share the α,β-unsaturated ketone system with this compound, has been widely investigated for its antitumor properties. These compounds are known to interact with various cellular targets, including tubulin and signaling proteins involved in apoptosis and cell cycle regulation.

While direct anticancer studies on this compound are not yet available, the promising results from its structural analogues suggest that it could be a valuable lead compound for the development of new anticancer therapies. Future research should focus on evaluating its efficacy against various cancer cell lines and elucidating its specific molecular targets.

Neurodegenerative and Metabolic Condition Research

Emerging research suggests that compounds structurally related to this compound may have therapeutic potential in the context of neurodegenerative diseases and metabolic conditions.

In the realm of neurodegenerative research, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to ameliorate lipopolysaccharide (LPS)-induced memory impairment. The proposed mechanism involves the inhibition of the STAT3 pathway, which plays a role in neuroinflammation, a key factor in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. By mitigating neuroinflammatory processes, MMPP demonstrates potential as a neuroprotective agent.

Regarding metabolic conditions, derivatives of 2-aminothiophene, which can be synthesized from butenoic acid precursors, have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R). GLP-1R agonists are an established class of drugs for the treatment of type 2 diabetes. The discovery of small molecule PAMs that enhance the activity of GLP-1R opens up new avenues for the development of oral therapies for metabolic disorders.

Although direct studies on this compound in these areas are lacking, the findings for its analogues provide a strong rationale for investigating its potential effects on neuroinflammation and metabolic regulation. Future research could explore its ability to modulate key signaling pathways involved in these complex conditions.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery pipeline. A lead compound is a chemical entity that exhibits a desired biological activity and serves as a starting point for further modification to enhance its therapeutic properties. The 4-aryl-4-oxobut-2-enoic acid framework, to which 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid belongs, has been identified as a promising template for the development of enzyme inhibitors.

While research may not always single out the 4-methoxy substituted version as the initial hit, the broader class of 4-aryl-4-oxobut-2-enoic acids has been the subject of structure-activity relationship (SAR) studies. For instance, in the pursuit of inhibitors for enzymes like kynurenine-3-hydroxylase, a variety of substituents on the aryl ring are evaluated to determine their impact on potency and selectivity. acs.orgnih.gov The methoxy (B1213986) group at the para-position of the phenyl ring in this compound is a key feature that medicinal chemists can systematically modify. Optimization strategies often involve altering this substitution to explore electronic and steric effects on target binding. For example, replacing the methoxy group with halogens, alkyls, or other functional groups can lead to significant changes in biological activity. acs.org

The optimization process for a lead compound like this compound would typically involve the following steps:

Analog Synthesis: Creation of a series of related compounds where the methoxyphenyl group is replaced by other substituted aryl or heteroaryl rings.

In Vitro Testing: Screening of the synthesized analogs against the biological target to determine their inhibitory concentrations (e.g., IC50 values).

SAR Analysis: Establishing a relationship between the structural modifications and the observed biological activity to guide the design of more potent and selective compounds.

Through such iterative cycles of design, synthesis, and testing, a lead compound can be refined into a clinical candidate with an improved pharmacological profile.

Scaffold Diversity and Library Synthesis for Drug Discovery

The concept of a molecular scaffold is central to modern drug discovery. A scaffold represents the core structure of a compound that is amenable to the attachment of various functional groups, leading to a library of diverse molecules. The this compound structure is an excellent example of a versatile scaffold. Its synthesis is often straightforward, typically involving the reaction of a substituted acetophenone (B1666503) with an oxalate (B1200264) ester, which allows for the generation of a wide range of analogs. acs.org

The generation of a chemical library based on the this compound scaffold can be achieved through several synthetic strategies:

Varying the Aryl Group: By starting with different acetophenones, a library of compounds with diverse aromatic and heteroaromatic rings can be produced.

Modifying the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or other functional groups, which can significantly impact the compound's physicochemical properties and biological activity.

Reactions at the Double Bond: The α,β-unsaturated keto system is reactive towards nucleophiles, allowing for the introduction of further diversity and the creation of more complex molecular architectures. raco.cat

The table below illustrates a hypothetical library of compounds that could be synthesized from the 4-aryl-4-oxobut-2-enoic acid scaffold to explore chemical space.

| Compound Name | Aryl Group | R Group (at Carboxylic Acid) |

| This compound | 4-Methoxyphenyl (B3050149) | -OH |

| Methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | 4-Methoxyphenyl | -OCH3 |

| 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid | 4-Chlorophenyl | -OH |

| 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid | 4-Nitrophenyl | -OH |

| 4-(Pyridin-4-yl)-4-oxobut-2-enoic acid | Pyridin-4-yl | -OH |

Such libraries are invaluable for high-throughput screening campaigns to identify novel hits against a variety of biological targets.

Development of Therapeutic Agents Targeting Specific Pathological Pathways

A key application of medicinal chemistry is the development of drugs that can modulate specific pathological pathways. The 4-aryl-4-oxobut-2-enoic acid class of compounds has been investigated for its potential to inhibit enzymes involved in disease processes. A notable example is the inhibition of kynurenine-3-hydroxylase (KH), an enzyme in the tryptophan metabolism pathway. acs.orgnih.gov Overproduction of quinolinic acid, a downstream product of this pathway, is implicated in neurodegenerative disorders.

Research into a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, which are closely related to this compound, has demonstrated their potent inhibitory activity against KH. acs.orgacs.org While the parent unsubstituted compound showed little activity, the introduction of substituents on the aryl ring significantly influenced potency. acs.org For instance, compounds with a halogen at the 3-position of the aryl ring were found to be very potent inhibitors. acs.org This suggests that with appropriate structural modifications, the this compound scaffold can be tailored to target specific enzymes with high affinity.

The development of such targeted agents involves:

Target Identification: Identifying an enzyme or receptor that plays a crucial role in a specific disease.

Rational Drug Design: Using the structure of the target to design molecules that are likely to bind to it with high affinity and selectivity.

Biological Evaluation: Testing the synthesized compounds in relevant cellular and animal models to confirm their therapeutic potential.

The research on KH inhibitors highlights the potential of the 4-aryl-4-oxobut-2-enoic acid scaffold in developing treatments for neuroprotective purposes. nih.gov